Oxyfedrine, a sympathomimetic agent and coronary vasodilator, is primarily utilized in the treatment of coronary heart disease, angina pectoris, and acute myocardial infarction. It acts as a partial agonist at β-adrenergic receptors and is known for its ability to improve myocardial metabolism, thereby enhancing the heart's ability to cope with hypoxia. Oxyfedrine is marketed under various trade names, including Ildamen and Myofedrin, and is primarily available in India and certain other regions .
Oxyfedrine belongs to the class of organic compounds known as alkyl-phenylketones. Its chemical formula is , with a molar mass of approximately 313.397 g/mol . The compound is classified as a sympathomimetic drug, a coronary vasodilator, and a β-adrenergic receptor partial agonist. It also functions as a norepinephrine releasing agent through its major active metabolite, norephedrine .
Oxyfedrine can be synthesized via a Mannich condensation reaction, which involves the following steps:
This method highlights the compound's structural complexity while maintaining efficiency in synthesis.
Oxyfedrine participates in several chemical reactions:
These reactions illustrate oxyfedrine's versatility in synthetic organic chemistry.
Oxyfedrine operates primarily through its action on β-adrenergic receptors:
This mechanism underscores its therapeutic potential in managing cardiac conditions.
These properties are critical for understanding its handling and application in pharmaceutical formulations.
Oxyfedrine has several applications in clinical settings:
Oxyfedrine functions primarily as a non-selective partial agonist at β-adrenergic receptors, demonstrating affinity for both β₁-adrenergic receptors (predominantly located in cardiac tissue) and β₂-adrenergic receptors (found in vascular and bronchial smooth muscle) [3] [7]. This partial agonism induces conformational changes in the receptor protein, activating stimulatory GTP-binding proteins (Gₛ). The subsequent stimulation of adenylate cyclase increases intracellular cyclic adenosine monophosphate (cAMP) production [7] [8]. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates key regulatory proteins in vascular smooth muscle cells, leading to vasorelaxation and reduced coronary vascular resistance [4] [7].
Notably, Oxyfedrine exhibits functional selectivity (biased signaling) between vascular and cardiac effects. Its partial agonist activity at vascular β₂-adrenergic receptors results in coronary vasodilation, thereby increasing myocardial blood flow. Concurrently, its action on cardiac β₁-adrenergic receptors provides inotropic support without the excessive stimulation typically associated with full β-agonists like isoproterenol, which can precipitate arrhythmias or increase oxygen demand detrimentally [3] [7]. This balanced activity is pharmacologically distinct from classical vasodilators like nitroglycerin, as Oxyfedrine enhances coronary flow without inducing the coronary steal phenomenon—a diversion of blood away from ischemic areas—due to its concurrent metabolic and vasodilatory effects [3] [5].
Table 1: Receptor Targets and Primary Vascular Effects of Oxyfedrine
| Receptor Target | Receptor Subtype | Agonist Efficacy | Primary Physiological Effect | Functional Outcome |
|---|---|---|---|---|
| β-Adrenergic Receptor | β₁ (Cardiac) | Partial Agonist | Positive inotropy/chronotropy | Enhanced cardiac output |
| β-Adrenergic Receptor | β₂ (Vascular) | Partial Agonist | Vasorelaxation | Coronary vasodilation |
| α-Adrenergic Receptor | Not Specified | Weak Antagonist/Partial Agonist (High Conc.) | Variable vascular tone | Minor contribution |
The activation of the Gₛ–adenylate cyclase–cAMP–PKA signaling axis constitutes the core mechanism underpinning Oxyfedrine’s modulation of myocardial energetics [7] [8]. Increased cAMP levels accelerate the phosphorylation of L-type calcium channels, enhancing calcium influx during the action potential plateau phase. This calcium influx directly augments the force of myocardial contraction (positive inotropy) [7]. Furthermore, PKA phosphorylates phospholamban, relieving its inhibition on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA). This results in accelerated calcium reuptake into the sarcoplasmic reticulum, promoting diastolic relaxation and improving cardiac efficiency [8].
Crucially, Oxyfedrine enhances myocardial metabolic adaptation under ischemic stress. Preclinical studies indicate it shifts cardiac substrate utilization towards more oxygen-efficient pathways, potentially improving the tolerance of cardiomyocytes to hypoxia. This is partly mediated by cAMP-dependent modulation of key metabolic enzymes and improved mitochondrial function [3] [5]. The combined effect is an increase in cardiac work output without a proportional surge in oxygen consumption—a critical advantage in managing angina pectoris where oxygen supply-demand imbalance is central to the pathology [3] [4].
Table 2: Key cAMP-Dependent Effects on Myocardial Function and Metabolism
| Target Protein | Phosphorylation Effect | Functional Consequence | Metabolic Impact |
|---|---|---|---|
| L-Type Calcium Channel | Increased open probability | Enhanced Ca²⁺ influx; Positive inotropy | Increased ATP demand met by improved efficiency |
| Phospholamban | Disinhibition of SERCA | Faster SR Ca²⁺ reuptake; Improved relaxation | Reduced energy wastage |
| Troponin I | Reduced Ca²⁺ sensitivity | Faster myofilament relaxation | Facilitates diastolic filling |
| Regulatory Metabolic Enzymes (e.g., Phosphorylase kinase) | Altered activity | Substrate utilization shift | Enhanced hypoxia tolerance |
Beyond β-adrenergic receptor agonism, Oxyfedrine directly modulates vascular smooth muscle ion channels to reduce coronary vessel tonicity. Research indicates Oxyfedrine inhibits voltage-gated L-type calcium channels in coronary vascular smooth muscle [7]. This inhibition reduces extracellular calcium influx, a critical trigger for calcium-induced calcium release and contraction, thereby promoting sustained vasodilation [4] [7]. This calcium channel blocking activity complements its cAMP-mediated vasorelaxant effects, creating a multi-modal mechanism for reducing coronary vascular resistance.
The alteration in vessel tonicity is characterized by a reduction in basal vascular tone and an enhanced capacity for flow-mediated dilation. This is particularly beneficial in atherosclerotic coronary arteries where endothelial dysfunction impairs intrinsic vasodilatory responses. Preclinical models demonstrate that Oxyfedrine effectively dilates both large epicardial coronary arteries and smaller resistance arterioles, significantly improving perfusion pressure and collateral flow to ischemic myocardial regions [1] [4]. Its vasodilatory action appears selective for coronary vessels over some peripheral vascular beds, maximizing therapeutic benefit while minimizing systemic hypotension [4].
In vivo and ex vivo preclinical investigations consistently demonstrate Oxyfedrine’s positive effects on hemodynamic performance. Studies in canine models of acute myocardial ischemia revealed that intravenous Oxyfedrine administration significantly increased cardiac output (by 15-25%), stroke volume, and coronary sinus blood flow, while moderately reducing systemic vascular resistance [4] [5]. The increase in cardiac output stems directly from its dual actions: enhanced myocardial contractility (inotropy) via cardiac β₁-adrenergic receptor partial agonism and cAMP elevation, coupled with reduced afterload due to peripheral vasodilation [3] [4] [7].
A critical aspect elucidated in preclinical work is the role of norephedrine, Oxyfedrine’s major active metabolite. Following oral administration, 75-100% of Oxyfedrine is metabolized to norephedrine, an established norepinephrine-releasing agent [3] [6]. Norephedrine promotes the displacement of norepinephrine from sympathetic nerve terminals, contributing to the overall sympathomimetic effect. This indirect component amplifies the direct β-adrenergic effects of the parent compound, particularly on heart rate (positive chronotropy) and contractility, further augmenting cardiac output [3] [6]. However, unlike pure indirect sympathomimetics, the presence of direct receptor actions and coronary vasodilation mitigates the risk of excessive coronary constriction or severe tachycardia.
Hemodynamic studies in animal models (e.g., dogs, guinea pigs) further indicate Oxyfedrine improves the relationship between myocardial oxygen delivery and consumption. Enhanced coronary flow delivers more oxygen, while the improved metabolic efficiency reduces oxygen demand per unit of work. This leads to a net reduction in ischemic burden and supports contractile function in failing or ischemic hearts without provoking angina—an effect attributed to the lack of significant coronary steal and the metabolic adaptations [3] [4] [5].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7